2-[(E)-2-(2-methoxyphenyl)prop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-[(E)-2-(2-methoxyphenyl)prop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-2-(2-methoxyphenyl)prop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-methoxybenzaldehyde with a suitable boronic acid derivative under specific conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(E)-2-(2-methoxyphenyl)prop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenolic derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The compound can participate in substitution reactions, where the boronic ester group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation reactions yield phenolic compounds, while reduction reactions produce alcohols. Substitution reactions result in the formation of new compounds with different functional groups .
Scientific Research Applications
2-[(E)-2-(2-methoxyphenyl)prop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound has shown potential in biological studies, including its use as a probe for detecting specific biomolecules.
Medicine: Research has indicated its potential as a therapeutic agent due to its anti-inflammatory and anti-cancer properties.
Industry: The compound is used in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2-[(E)-2-(2-methoxyphenyl)prop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the signal transducer and activator of transcription 3 (STAT3) pathway, which plays a crucial role in inflammation and cancer. By inhibiting this pathway, the compound exerts its anti-inflammatory and anti-cancer effects .
Comparison with Similar Compounds
Similar Compounds
- 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- N-(4-Methoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine
Uniqueness
Its ability to inhibit the STAT3 pathway also distinguishes it from other related compounds .
Properties
Molecular Formula |
C16H23BO3 |
---|---|
Molecular Weight |
274.2 g/mol |
IUPAC Name |
2-[(E)-2-(2-methoxyphenyl)prop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H23BO3/c1-12(13-9-7-8-10-14(13)18-6)11-17-19-15(2,3)16(4,5)20-17/h7-11H,1-6H3/b12-11+ |
InChI Key |
MYNKBHDWWHBSFZ-VAWYXSNFSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C(\C)/C2=CC=CC=C2OC |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=C(C)C2=CC=CC=C2OC |
Origin of Product |
United States |
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